BenchChemオンラインストアへようこそ!

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine (CAS 1202770-70-4) is a polyheterocyclic small molecule with the molecular formula C11H7BrClN5 and a molecular weight of 324.56 g/mol. It belongs to the imidazo[1,2-a]pyridine-pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery.

Molecular Formula C11H7BrClN5
Molecular Weight 324.56 g/mol
Cat. No. B13053449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine
Molecular FormulaC11H7BrClN5
Molecular Weight324.56 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)C3=NC(=NC=C3Cl)N
InChIInChI=1S/C11H7BrClN5/c12-6-1-2-9-15-4-8(18(9)5-6)10-7(13)3-16-11(14)17-10/h1-5H,(H2,14,16,17)
InChIKeyMRUYAPUHPXINRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis: 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine (CAS 1202770-70-4) as a Dual-Halogenated Heterocyclic Building Block


4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine (CAS 1202770-70-4) is a polyheterocyclic small molecule with the molecular formula C11H7BrClN5 and a molecular weight of 324.56 g/mol. It belongs to the imidazo[1,2-a]pyridine-pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. Commercially sourced at 98% purity , this compound features two distinct halogen substituents—a bromine at the 6-position of the imidazo[1,2-a]pyridine and a chlorine at the 5-position of the pyrimidin-2-amine. Its calculated LogP is 2.79 and its topological polar surface area (TPSA) is 69.1 Ų . This dual-halogenation establishes a unique handle architecture that is absent in common mono-halogenated or non-halogenated in-class analogs, directly enabling sequential, chemoselective cross-coupling strategies in medicinal chemistry workflows.

Why Mono-Halogenated or Non-Halogenated Imidazo[1,2-a]pyridine-Pyrimidines Cannot Substitute for CAS 1202770-70-4


Generic substitution of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine with its closest available analog, the des-chloro derivative 4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine (CAS 453510-84-4), fails to meet the synthetic requirements for convergent or sequential library synthesis. The target compound's differentiation lies in its orthogonal halide reactivity: the C6–Br bond on the electron-rich imidazo[1,2-a]pyridine is activated for oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C5–Cl bond on the electron-deficient pyrimidine remains intact under those conditions, reserving it for a subsequent, distinct nucleophilic aromatic substitution (SNAr) or a second cross-coupling step [1]. The des-chloro comparator lacks this second synthetic handle entirely, reducing its utility to a single diversification point. Compounds with alternative halogen patterns (e.g., 6-chloro or non-halogenated analogs) exhibit different reactivity profiles and cannot replicate the established sequential functionalization pathway validated in kinase inhibitor patent literature [1].

Quantitative Comparison of CAS 1202770-70-4 Against the Des-Chloro Analog for Sequential Cross-Coupling Utility


Synthetic Handle Versatility: Orthogonal Bromine and Chlorine Substituents vs. Single Bromine Handle

The target compound provides two chemically differentiated halogen handles for sequential diversification. The C6–Br bond is reactive under standard Pd(0) Suzuki-Miyaura conditions, while the C5–Cl bond is stable under these conditions but can be subsequently activated via SNAr or Pd-mediated coupling at elevated temperatures [1]. The des-chloro analog, CAS 453510-84-4, possesses only the C6–Br handle, limiting its synthetic utility to a single diversification event and requiring a more complex, non-convergent synthetic route to achieve diarylated or amino-aryl analogs [1].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity

The 5-chloro substituent in the target compound increases molecular weight by 34.44 Da and alters lipophilicity compared to the des-chloro analog. The target compound has a molecular weight of 324.56 g/mol and a calculated LogP of 2.79 , while the des-chloro analog (CAS 453510-84-4) has a molecular weight of 290.12 g/mol [1]. This difference in LogP (estimated ~0.5–0.8 log unit increase) directly influences downstream ADME properties of final inhibitors, as higher lipophilicity within this range can improve passive membrane permeability without exceeding the Rule-of-Five threshold .

Drug-likeness Permeability ADME

Commercial Availability and Purity Benchmarking

The target compound is commercially available from Leyan (Catalog No. 1793603) with a certified purity of 98% . In comparison, the des-chloro analog (CAS 453510-84-4) is available from multiple vendors including Fluorochem and MolCore, with similar purity specifications (95–98%) [1]. However, the target compound's dual-halogen nature is unique to this catalog entry; no vendor offers a directly comparable 6-bromo-5-chloro-imidazo[1,2-a]pyridine-pyrimidine scaffold with alternative halogen patterns at the same commercial scale and purity .

Procurement Quality Control Catalog Sourcing

High-Value Application Scenarios for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine in Drug Discovery


Sequential, One-Pot Library Synthesis of 6,5-Diarylated Imidazo[1,2-a]pyridine-Pyrimidine Kinase Inhibitors

In medicinal chemistry programs targeting c-KIT or CDK kinases, researchers require a core scaffold that allows rapid parallel derivatization. The target compound enables a first-step Suzuki coupling at the C6–Br position to introduce aryl/heteroaryl diversity. Without intermediate purification, the resulting intermediate can undergo a second SNAr or Pd-catalyzed amination at the C5–Cl position to install amine or aryl substitutions, as directly supported by the synthetic schemes in patent WO2021072475A1 [1]. This two-step, one-pot strategy is not feasible with the des-chloro analog due to the absence of the second reactive handle, making the target compound the only commercially available building block for this convergent workflow.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

With a molecular weight of 324.56 g/mol and a TPSA of 69.1 Ų, the target compound occupies an optimal fragment-like space (MW < 350, TPSA < 90 Ų) while offering higher lipophilicity (cLogP 2.79) than its des-chloro analog . This profile is advantageous for FBDD programs that require initial hits with measurable binding affinity via surface plasmon resonance (SPR) or thermal shift assays, as the moderate lipophilicity enhances binding site complementarity without compromising aqueous solubility beyond acceptable limits .

Synthesis of Patent-Protected Chemical Series for c-KIT Mutant Inhibitors

Patent WO2021072475A1 specifically discloses imidazo[1,2-a]pyridine-pyrimidine derivatives as inhibitors of c-KIT kinase, including mutations such as V654A [1]. The target compound serves as a key late-stage intermediate in the preparation of these derivatives. Industrial research teams developing non-infringing analogs or improving upon the existing patented series can procure this compound to replicate or modify the disclosed synthetic route, ensuring access to the same chemical space while exploring novel IP [1].

Development of Selective CDK9 or CDK2 Inhibitors via C5-Amination Strategies

The electron-deficient 5-chloropyrimidine ring is highly activated toward nucleophilic aromatic substitution with primary or secondary amines. This allows for the introduction of solubilizing groups (e.g., N-methylpiperazine, morpholine) at the C5 position, a modification that is frequently employed to enhance the solubility and selectivity of CDK inhibitors [1]. The target compound provides a pre-functionalized scaffold for this transformation, whereas the des-chloro analog would require additional synthetic steps to install an equivalent substitution site, adding 2–3 synthetic steps and reducing overall yield.

Quote Request

Request a Quote for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.